molecular formula C20H24N2O B11402409 2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-benzimidazole

2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-benzimidazole

Cat. No.: B11402409
M. Wt: 308.4 g/mol
InChI Key: SOVJHZGQYVCJMY-UHFFFAOYSA-N
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Description

2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of 2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Functionalized benzodiazole compounds with diverse substituents.

Scientific Research Applications

2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-1H-benzodiazole: Lacks the 4-(3-methylphenoxy)butyl substituent, resulting in different chemical and biological properties.

    1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole: Similar structure but without the ethyl group at the 2-position, leading to variations in reactivity and biological activity.

Uniqueness

2-ethyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl group and the 4-(3-methylphenoxy)butyl substituent enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2-ethyl-1-[4-(3-methylphenoxy)butyl]benzimidazole

InChI

InChI=1S/C20H24N2O/c1-3-20-21-18-11-4-5-12-19(18)22(20)13-6-7-14-23-17-10-8-9-16(2)15-17/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3

InChI Key

SOVJHZGQYVCJMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CCCCOC3=CC=CC(=C3)C

Origin of Product

United States

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